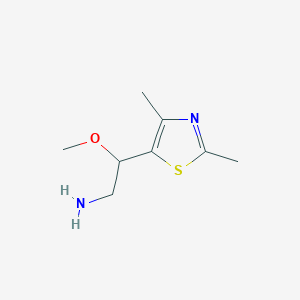![molecular formula C10H16N4 B13302689 4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13302689.png)
4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,7,8,10-tetraazatricyclo[7400,2,7]trideca-1,8-diene is a complex organic compound with a unique tricyclic structure This compound is characterized by its four nitrogen atoms and a methyl group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
While industrial production methods for this compound are not widely documented, it is likely that similar principles to laboratory synthesis are applied on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene has several scientific research applications:
Chemistry: It is used as a model compound to study tricyclic structures and their reactivity.
Biology: Researchers explore its potential biological activity and interactions with biomolecules.
Medicine: There is interest in its potential therapeutic properties, although this is still under investigation.
Industry: Its unique structure makes it a candidate for developing new materials or catalysts.
Wirkmechanismus
The mechanism of action of 4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1,9,3,5,7-tetraene hydrochloride
- Ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate
- 5-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene
Uniqueness
4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene is unique due to its specific tricyclic structure and the presence of four nitrogen atoms. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized research applications.
Eigenschaften
Molekularformel |
C10H16N4 |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,8-diene |
InChI |
InChI=1S/C10H16N4/c1-7-4-6-14-10(12-7)8-3-2-5-11-9(8)13-14/h7,12H,2-6H2,1H3,(H,11,13) |
InChI-Schlüssel |
LSCOPKCUILFMME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN2C(=C3CCCNC3=N2)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




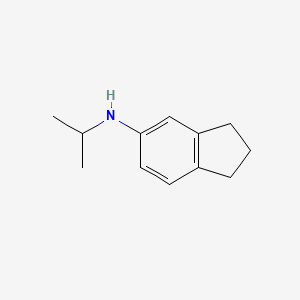

amine](/img/structure/B13302636.png)
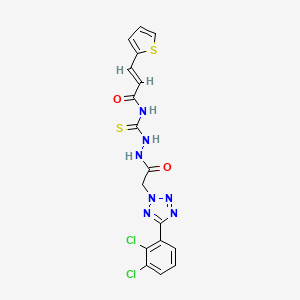
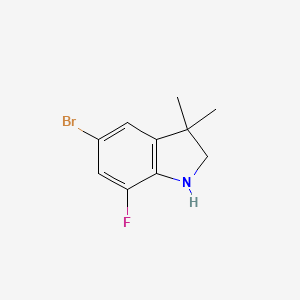
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)
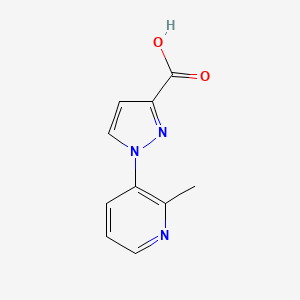
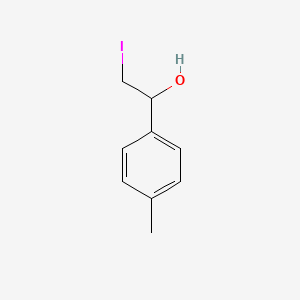
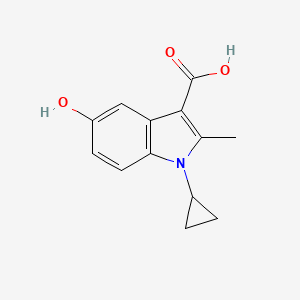
![2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13302668.png)

